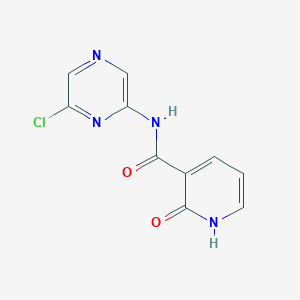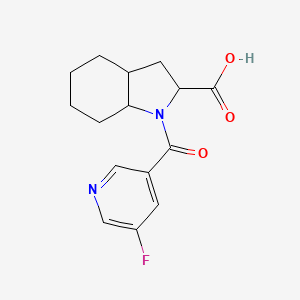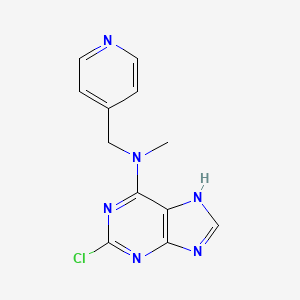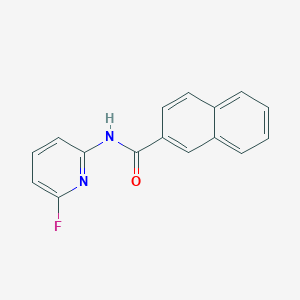
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK). JAK is a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been extensively studied in scientific research for its potential therapeutic applications in various autoimmune diseases and organ transplantation.
Mechanism of Action
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide inhibits JAK by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. JAK inhibition leads to the suppression of cytokine signaling, which plays a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has also been shown to reduce the number of activated T cells and B cells in the blood of patients with autoimmune diseases. In organ transplantation, N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to reduce the incidence of acute rejection.
Advantages and Limitations for Lab Experiments
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of JAK, with an IC50 value in the low nanomolar range. N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide is also orally bioavailable, making it suitable for use in animal models and clinical trials. However, N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has some limitations in lab experiments. It is a relatively unstable compound that is sensitive to light and moisture, and its synthesis requires specialized equipment and expertise.
Future Directions
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide and other JAK inhibitors have shown promising results in clinical trials for the treatment of autoimmune diseases and organ transplantation. However, there are still many unanswered questions about the long-term safety and efficacy of these drugs. Future research directions include the development of more selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunomodulatory agents. Additionally, there is a need for further research to understand the mechanisms of JAK inhibitor resistance and the potential for off-target effects.
Synthesis Methods
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized through a multistep process starting from 6-chloropyrazine-2-carboxylic acid. The key step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 2-amino-3-cyanopyridine to form the desired product. The synthesis of N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide is challenging due to the presence of multiple functional groups, and several modifications to the original synthesis route have been reported in the literature.
Scientific Research Applications
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, including N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, have shown promising results in clinical trials as a treatment for these diseases. N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has also been studied for its potential use in organ transplantation to prevent rejection.
properties
IUPAC Name |
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2/c11-7-4-12-5-8(14-7)15-10(17)6-2-1-3-13-9(6)16/h1-5H,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQWYPFSYWSUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)

![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)

